5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid
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Overview
Description
5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid is a fluorinated aromatic compound belonging to the benzofuran family. This compound features a benzofuran core with two fluorine atoms at the 5-position and a carboxylic acid group at the 1-position. Its unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as difluorobenzene derivatives, under acidic or basic conditions. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the benzofuran ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The fluorine atoms and other functional groups on the benzofuran ring can participate in substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Esters, amides, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Fluorinated or non-fluorinated derivatives of the benzofuran ring.
Scientific Research Applications
5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and fluorinated compounds.
Biology: The compound can be used in biological studies to investigate the effects of fluorination on biological systems and to develop new bioactive molecules.
Industry: The compound can be utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The fluorine atoms can enhance the binding affinity and selectivity of the compound, leading to improved biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors in the body, modulating their activity and signaling pathways.
Proteins: The compound may interact with various proteins, affecting their function and regulation.
Comparison with Similar Compounds
5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid can be compared with other similar compounds, such as:
5,5-Difluoro-2,3-dihydro-1H-indene-1-carboxylic acid: This compound has a similar structure but lacks the benzofuran ring.
6,7-Dihydro-4H-2-benzofuran-1-carboxylic acid: This compound is structurally similar but without the fluorine atoms.
5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1,3-dicarboxylic acid: This compound has an additional carboxylic acid group at the 3-position.
Uniqueness: The presence of fluorine atoms in this compound enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound in various applications.
Properties
IUPAC Name |
5,5-difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)2-1-6-5(3-9)4-14-7(6)8(12)13/h4H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZHVDQOWUIBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=COC(=C21)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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